(4-Nitrophenyl)phosphonic dichloride
Description
(4-Nitrophenyl)phosphonic dichloride (CAS 777-52-6), also known as 4-nitrophenylphosponic dichloride or phosphorodichloridic acid 4-nitrophenyl ester, is an organophosphorus compound characterized by a nitro-substituted aromatic ring bonded to a phosphoryl dichloride group. Its molecular formula is C₆H₄Cl₂NO₄P, with a molecular weight of 232.98 g/mol (calculated). The nitro group (-NO₂) at the para position imparts significant electron-withdrawing effects, enhancing the electrophilicity of the phosphorus center. This compound is primarily used as a reactive intermediate in polymer synthesis, pharmaceutical chemistry, and agrochemical research due to its ability to form stable phosphonate linkages .
Properties
CAS No. |
34909-18-7 |
|---|---|
Molecular Formula |
C6H4Cl2NO3P |
Molecular Weight |
239.98 g/mol |
IUPAC Name |
1-dichlorophosphoryl-4-nitrobenzene |
InChI |
InChI=1S/C6H4Cl2NO3P/c7-13(8,12)6-3-1-5(2-4-6)9(10)11/h1-4H |
InChI Key |
PHTUJLCKNUFTTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])P(=O)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Phosphonic Dichlorides
Structural Features and Reactivity
Phosphonic dichlorides share the general structure R-P(O)Cl₂ , where the substituent R determines their electronic and steric properties. Key comparisons include:
Table 1: Structural and Reactivity Comparison
Key Observations :
- The nitro group in this compound significantly increases its reactivity compared to alkyl or simple aryl derivatives. This makes it preferable for reactions requiring high electrophilicity, such as polymerizations or stepwise syntheses .
- Alkyl derivatives like ethyl- or methylphosphonic dichloride exhibit lower reactivity, making them suitable for controlled, slow-reaction environments .
Physical and Chemical Properties
| Property | This compound | Phenylphosphonic Dichloride | Ethylphosphonic Dichloride |
|---|---|---|---|
| Melting Point | Not reported | Not reported | Not reported |
| Solubility | Likely polar aprotic solvents | Similar to nitro derivative | Hydrocarbon-compatible |
| Purity Challenges | High (due to reactivity) | Moderate | Low (stable synthesis) |
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